Thermal Isomerization Onset: 2-Propenylphenol vs. 2-Propenylaniline
2-Propenylphenol undergoes thermal (E)/(Z) isomerization at a significantly lower temperature than its aniline analog. The onset of isomerization for the phenol occurs between 130-150 °C, whereas the corresponding 2-propenylaniline requires temperatures of 220-250 °C to initiate the same process [1]. This is a direct consequence of a sigmatropic [1,5]-hydrogen-shift mechanism facilitated by the phenolic hydroxyl group [1].
| Evidence Dimension | Temperature Range for (E)/(Z) Isomerization |
|---|---|
| Target Compound Data | 130 - 150 °C |
| Comparator Or Baseline | 2-Propenylaniline: 220 - 250 °C |
| Quantified Difference | Minimum difference of 70 °C; target isomerizes at a ~40-45% lower absolute temperature. |
| Conditions | Thermal isomerization in decane solution. |
Why This Matters
The lower thermal isomerization barrier of 2-propenylphenol enables its use as a reactive intermediate in synthetic pathways that are thermally incompatible with nitrogen-containing analogs, directly influencing solvent selection and reaction engineering.
- [1] Heimgartner, H., Hansen, H.-J., Wehrli, R., & Schmid, H. (1977). Thermische (E),(Z)-Isomerisierungen bei substituierten Propenylbenzolen. Helvetica Chimica Acta, 60(3), 961-975. View Source
